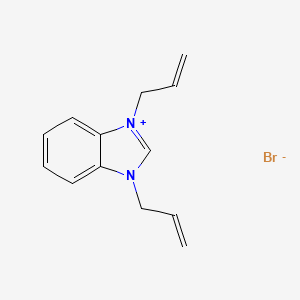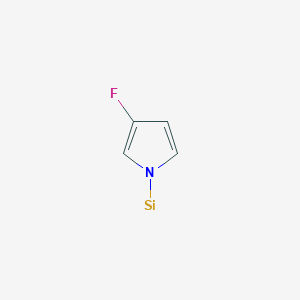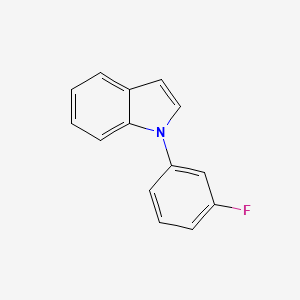
1-(3-Fluorophenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a fluorine atom on the phenyl ring of this indole derivative enhances its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(3-Fluorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and indole.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the process. Common catalysts include palladium or copper-based catalysts.
Synthetic Routes: One common synthetic route involves the coupling of 3-fluoroaniline with indole using a palladium-catalyzed cross-coupling reaction. This method ensures the formation of the desired product with high yield and purity.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
1-(3-Fluorophenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indoline derivatives.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)-1H-indole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties contribute to the enhancement of material performance.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorophenyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to desired biological outcomes.
Pathways: The specific pathways affected by this compound depend on the target molecules. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.
Comparación Con Compuestos Similares
1-(3-Fluorophenyl)-1H-indole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Fluorophenyl)-1H-indole, 1-(2-Fluorophenyl)-1H-indole, and 1-(3-Chlorophenyl)-1H-indole share structural similarities with this compound.
Uniqueness: The presence of the fluorine atom at the 3-position of the phenyl ring in this compound imparts unique chemical and biological properties. This positional isomerism can lead to differences in reactivity, binding affinity, and overall biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C14H10FN |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)indole |
InChI |
InChI=1S/C14H10FN/c15-12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H |
Clave InChI |
IVYJWNRAYIBBCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



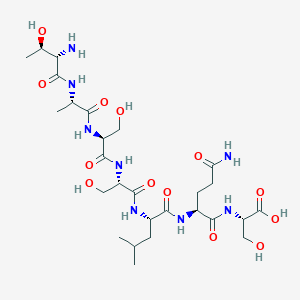
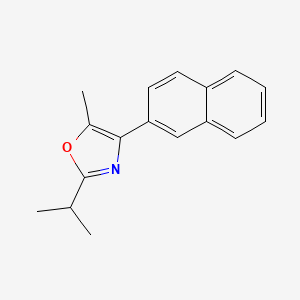
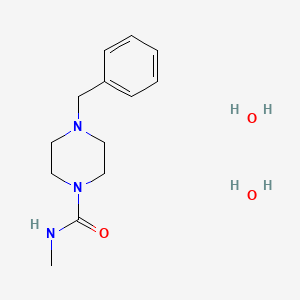
![3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)](/img/structure/B12526878.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)
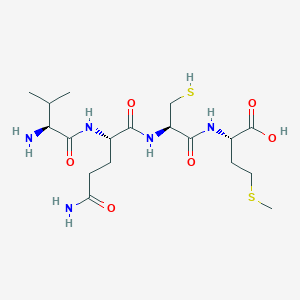
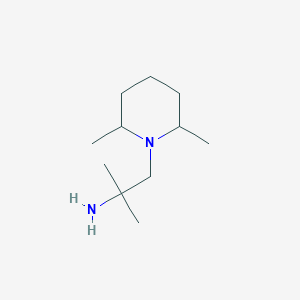
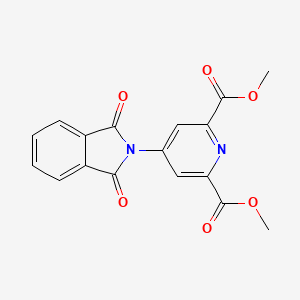
![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
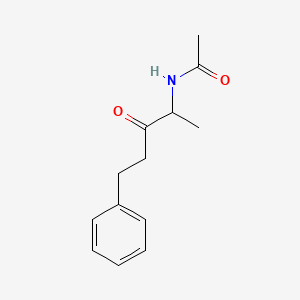
![Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-](/img/structure/B12526899.png)
